2-({3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE
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Overview
Description
2-({3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE is a complex organic compound that features a combination of pyrazole, benzoyl, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-({3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoyl and thiophene groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce new functional groups to the benzoyl or thiophene moieties .
Scientific Research Applications
2-({3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-({3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
4-nitrobenzoyl chloride: A related compound used in the synthesis of various benzoyl derivatives.
5-isopropyl-3-thiophenecarboxylic acid: A thiophene derivative with similar functional groups.
Uniqueness
2-({3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE is unique due to its combination of pyrazole, benzoyl, and thiophene moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23N5O4S |
---|---|
Molecular Weight |
441.5g/mol |
IUPAC Name |
2-[[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoyl]amino]-5-propan-2-ylthiophene-3-carboxamide |
InChI |
InChI=1S/C21H23N5O4S/c1-11(2)17-9-16(19(22)27)21(31-17)23-20(28)15-7-5-6-14(8-15)10-25-13(4)18(26(29)30)12(3)24-25/h5-9,11H,10H2,1-4H3,(H2,22,27)(H,23,28) |
InChI Key |
NPEOGBSOQKVVJB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NC3=C(C=C(S3)C(C)C)C(=O)N)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NC3=C(C=C(S3)C(C)C)C(=O)N)C)[N+](=O)[O-] |
Origin of Product |
United States |
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